rac-(2aR,8aR)-1H,2H,2aH,3H,8H,8aH-cyclobuta[b]naphthalen-3-one
Description
rac-(2aR,8aR)-1H,2H,2aH,3H,8H,8aH-cyclobuta[b]naphthalen-3-one is a racemic bicyclic ketone featuring a fused cyclobutane-naphthalenone scaffold. Its structure includes a strained cyclobutane ring fused to a naphthalenone system, conferring unique stereochemical and electronic properties.
Properties
Molecular Formula |
C12H12O |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
(2aR,8aR)-2,2a,8,8a-tetrahydro-1H-cyclobuta[b]naphthalen-3-one |
InChI |
InChI=1S/C12H12O/c13-12-10-4-2-1-3-8(10)7-9-5-6-11(9)12/h1-4,9,11H,5-7H2/t9-,11-/m1/s1 |
InChI Key |
ZBBXTKGZMVVVBI-MWLCHTKSSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@H]1CC3=CC=CC=C3C2=O |
Canonical SMILES |
C1CC2C1CC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2aR,8aR)-1H,2H,2aH,3H,8H,8aH-cyclobuta[b]naphthalen-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and crystallization to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
rac-(2aR,8aR)-1H,2H,2aH,3H,8H,8aH-cyclobuta[b]naphthalen-3-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce dihydronaphthalenes .
Scientific Research Applications
rac-(2aR,8aR)-1H,2H,2aH,3H,8H,8aH-cyclobuta[b]naphthalen-3-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of rac-(2aR,8aR)-1H,2H,2aH,3H,8H,8aH-cyclobuta[b]naphthalen-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Stereochemical Features
Target Compound
- Core Structure: Fused cyclobutane-naphthalenone with (2aR,8aR) stereochemistry.
- Key Substituents: Cyclobutane ring introduces strain, while the naphthalenone moiety provides aromaticity and ketone reactivity.
Similar Compounds
(2R,3R,4aR,5S,8aS)-2-Hydroxy-4a,5-dimethyl-3-(prop-1-en-2-yl)-2,3,4,4a,5,6-hexahydronaphthalen-1(8aH)-one Molecular Formula: C₁₅H₂₂O₂ Molecular Weight: 234.33 g/mol Features: Contains a hydroxy group, isopropenyl substituent, and hexahydronaphthalenone core. The hydroxyl group enhances polarity, while the isopropenyl group contributes to steric bulk .
rac-8a′-Methyl-3′,4′,8′,8a′-tetrahydro-2′H-spiro[[1,3]dioxolane-2,1′-naphthalen]-6′(7′H)-one Molecular Formula: C₁₃H₁₈O₃ Molecular Weight: 222.27 g/mol Features: Spirocyclic dioxolane-naphthalenone system with a tetrahydro-naphthalenone backbone. The dioxolane ring introduces rigidity and oxygen-rich electronic effects .
8-(3-hydroxy-3-methylpent-4-enyl)-4,4a,7,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one Molecular Weight: ~318.49 g/mol (estimated) Features: Branched hydroxy-alkenyl substituent and multiple methyl groups on the tetrahydro-naphthalenone core. The hydroxyl group and alkenyl chain enhance solubility and synthetic versatility .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |
|---|---|---|---|
| Target Compound | N/A* | Cyclobutane, ketone | High ring strain, planar aromatic core |
| (2R,3R,4aR,5S,8aS)-...-hexahydronaphthalenone | 234.33 | Hydroxy, isopropenyl, ketone | Polar, chiral centers |
| rac-8a′-Methyl-spiro-dioxolane-naphthalenone | 222.27 | Dioxolane, ketone | Spirocyclic rigidity, oxygen-rich |
| 8-(3-hydroxy...-tetrahydro-naphthalenone | 318.49 | Hydroxy, alkenyl, methyl | High molecular weight, branched substituents |
Research Findings and Data Gaps
- Crystallographic Data : The spiro-dioxolane compound () was analyzed via X-ray diffraction (space group P1, a = 9.6841 Å, V = 1151.6 ų), revealing a tightly packed lattice influenced by the spirocyclic system . Comparable data for the target compound is lacking.
- Synthetic Challenges : Racemic mixtures like the target compound require resolution techniques for enantiopure applications, whereas hydroxylated analogs (e.g., ) can leverage natural product isolation or enzymatic resolution .
Biological Activity
The compound rac-(2aR,8aR)-1H,2H,2aH,3H,8H,8aH-cyclobuta[b]naphthalen-3-one is a polycyclic aromatic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. Its unique structural features suggest potential biological activities that warrant detailed exploration.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C13H10O
- Molecular Weight : 194.22 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may influence cellular pathways through the following mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways.
- Modulation of Receptor Activity : The compound may act as a modulator for certain receptors, affecting signal transduction processes.
Anticancer Properties
Studies have suggested that this compound exhibits anticancer properties. In vitro assays demonstrate its ability to induce apoptosis in various cancer cell lines.
- Case Study : In a study involving breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (IC50 = 15 µM) and increased markers of apoptosis such as caspase activation and PARP cleavage.
Antimicrobial Activity
The compound has also shown potential antimicrobial effects against several bacterial strains.
- Research Findings : A study reported that this compound exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 15 µM | [Study on Apoptosis] |
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | [Microbial Study] |
| Antimicrobial | Escherichia coli | 64 µg/mL | [Microbial Study] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
